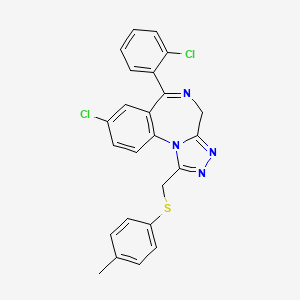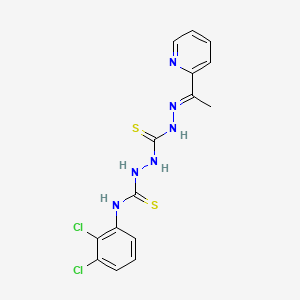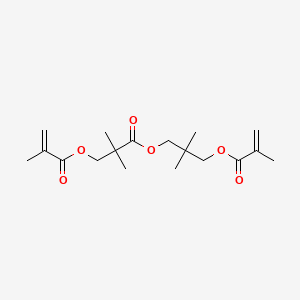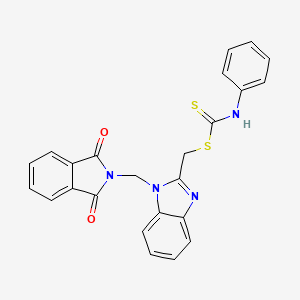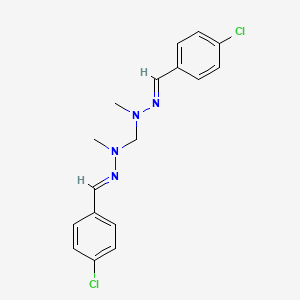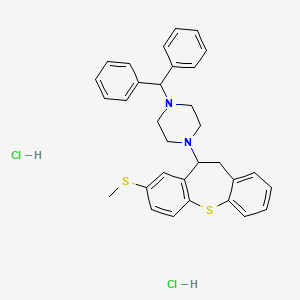
Piperazine, 1-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
哌嗪,1-(10,11-二氢-8-(甲硫基)二苯并(b,f)噻吩-10-基)-4-(二苯甲基)-,二盐酸盐是一种复杂的有机化合物,以其在化学、生物学和医学等各个领域的多种应用而闻名。该化合物以其独特的分子结构为特征,包括一个哌嗪环、一个二苯并噻吩部分和一个二苯甲基基团。
准备方法
合成路线和反应条件
哌嗪,1-(10,11-二氢-8-(甲硫基)二苯并(b,f)噻吩-10-基)-4-(二苯甲基)-,二盐酸盐的合成通常涉及多个步骤。该过程从二苯并噻吩中间体的制备开始,然后在特定条件下与哌嗪反应形成最终化合物。反应条件通常包括使用二氯甲烷或乙醇等溶剂以及钯碳等催化剂来促进反应。
工业生产方法
在工业环境中,该化合物的生产使用连续流反应器进行放大,以确保一致的质量和产量。该工艺经过优化,以最大程度地减少浪费并降低生产成本。采用重结晶和色谱等先进的纯化技术,以获得纯形式的化合物。
化学反应分析
反应类型
哌嗪,1-(10,11-二氢-8-(甲硫基)二苯并(b,f)噻吩-10-基)-4-(二苯甲基)-,二盐酸盐会经历各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气,通常使用过氧化氢或高锰酸钾等试剂。
还原: 该反应涉及添加氢气或去除氧气,通常使用氢化铝锂或硼氢化钠等试剂。
取代: 该反应涉及用另一种官能团取代一种官能团,通常使用卤素或烷基化剂等试剂。
常见试剂和条件
这些反应中常用的试剂包括:
氧化剂: 过氧化氢,高锰酸钾
还原剂: 氢化铝锂,硼氢化钠
取代剂: 卤素,烷基化剂
形成的主要产物
从这些反应中形成的主要产物取决于所用试剂和具体条件。例如,
属性
CAS 编号 |
121943-13-3 |
|---|---|
分子式 |
C32H34Cl2N2S2 |
分子量 |
581.7 g/mol |
IUPAC 名称 |
1-benzhydryl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C32H32N2S2.2ClH/c1-35-27-16-17-31-28(23-27)29(22-26-14-8-9-15-30(26)36-31)33-18-20-34(21-19-33)32(24-10-4-2-5-11-24)25-12-6-3-7-13-25;;/h2-17,23,29,32H,18-22H2,1H3;2*1H |
InChI 键 |
MRFDQDPODLFFAP-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


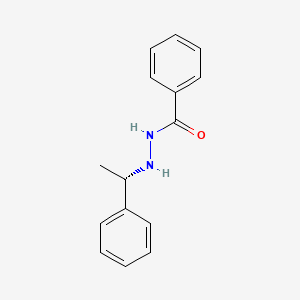
![3-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl](2-phenoxyethyl)amino]propiononitrile](/img/structure/B12710140.png)
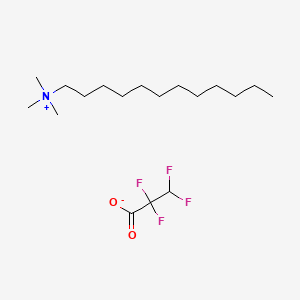
![[(3S,3aR,6S,6aS)-3-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710161.png)
